Bienvenue dans la boutique en ligne BenchChem!

Iralukast

Leukotriene Receptor Antagonism Human Airway Pharmacology CysLT1 Functional Assay

Iralukast (CGP 45715A) is a research-grade cysteinyl leukotriene receptor 1 (CysLT₁) antagonist distinguished by its selective, slow-binding kinetic profile at LTD₄ binding sites. Unlike pranlukast or zafirlukast, it does not compete at ³H-LTC₄ sites, enabling precise isolation of LTD₄-mediated signaling in human lung parenchyma models. The documented 15-minute preincubation requirement significantly enhances antagonist potency, making it essential for time-dependent receptor blockade studies. Procure this lyophilized compound to ensure experimental reproducibility where generic LTRA substitution is scientifically unsupported.

Molecular Formula C38H37F3O8S
Molecular Weight 710.8 g/mol
CAS No. 151581-24-7
Cat. No. B114188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIralukast
CAS151581-24-7
Synonyms1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast
Molecular FormulaC38H37F3O8S
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O
InChIInChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1
InChIKeyIXJCHVMUTFCRBH-SDUHDBOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iralukast (CAS 151581-24-7) for Research: A Cysteinyl Leukotriene Antagonist with Distinct In Vitro Binding Profile


Iralukast (CGP 45715A) is a research-grade cysteinyl leukotriene receptor antagonist (LTRA) developed by Novartis, originally advanced to Phase II clinical trials for asthma before development was discontinued [1]. As a structural analog of LTD₄, iralukast binds to the CysLT₁ receptor, a key mediator of bronchoconstriction and airway inflammation [2]. Its molecular formula is C₃₈H₃₇F₃O₈S with a molecular weight of 710.76 g/mol, and it is supplied as a lyophilized powder typically requiring storage at -20°C for research use only [3].

Iralukast (151581-24-7) Procurement: Why Substitution with Common Leukotriene Antagonists Is Not Supported


Direct substitution of iralukast with other clinically available leukotriene receptor antagonists (LTRAs) such as montelukast or zafirlukast is scientifically unsupported without specific assay re-validation. Iralukast exhibits a distinct ligand-binding interaction profile, including a documented slow binding kinetic not observed with all class members [1]. Furthermore, its selectivity for LTD₄ over LTC₄ binding sites differs from other antagonists such as pranlukast and pobilukast, which engage both [2]. These nuanced pharmacological differences preclude generic substitution in specialized experimental models, necessitating compound-specific procurement for reproducible research outcomes.

Iralukast (CAS 151581-24-7) Quantitative Evidence Guide: Verified Differentiation from Analog LTRAs


Iralukast vs. CGP 57698: Functional Antagonism in Human Isolated Bronchi

Iralukast demonstrates functional antagonism of LTD₄-induced contraction in human isolated bronchial strips, with a pA₂ value of 7.77 ± 4.3% CV. This is a direct head-to-head comparison with the structurally distinct quinoline-type antagonist CGP 57698, which showed a higher pA₂ of 8.51 ± 1.6% CV under identical conditions [1]. This difference in functional potency is a key differentiator between these two research tool compounds.

Leukotriene Receptor Antagonism Human Airway Pharmacology CysLT1 Functional Assay

Iralukast Slow Binding Kinetics vs. CGP 57698

Iralukast exhibits a distinct slow binding kinetic profile at the CysLT receptor. A 15-minute preincubation with iralukast significantly increased its antagonist potency, a property not observed with CGP 57698 under identical experimental conditions [1]. This kinetic difference is a critical factor for researchers designing pre-treatment protocols or studying time-dependent antagonism.

Ligand-Receptor Kinetics Antagonist Preincubation CysLT1 Pharmacology

Iralukast Binding Affinity (pKi) vs. Montelukast, Zafirlukast, and Pranlukast

Iralukast demonstrates a CysLT₁ receptor binding affinity with a pKi of 7.8. This places it within a defined affinity range when compared to other clinically advanced antagonists: Montelukast (pKi 8.6), Zafirlukast (pKi 8.9), and Pranlukast (pKi 7.1–8.8) [1]. While not the highest-affinity compound, its value provides a specific benchmark for researchers requiring a defined, intermediate affinity tool compound.

CysLT1 Receptor Binding Affinity Comparison LTRA Pharmacology

Iralukast Selective Competition for LTD₄ vs. LTC₄ Binding Sites Compared to Pranlukast and Pobilukast

Using heterologous dissociation time courses in human lung parenchyma membranes, iralukast selectively competed for ³H-LTD₄ binding sites but did not dissociate ³H-LTC₄. In contrast, pranlukast, pobilukast, and CGP 57698 dissociated both ³H-LTC₄ and ³H-LTD₄ from their binding sites [1]. This distinct selectivity profile positions iralukast as a unique tool for dissecting LTD₄-specific signaling pathways.

Ligand Selectivity LTD4 vs LTC4 Receptor Binding Profiling

Iralukast and CGP 57698 Do Not Discriminate Between High and Low Affinity CysLT Receptor States

In competition binding assays against [³H]-LTD₄ on human lung parenchyma membranes, iralukast did not discriminate between the high and low affinity states of the CysLT receptor, yielding identical Ki values for both states (Ki₁ = Ki₂ = 16.6 nM ± 36% CV). A similar non-discriminating profile was observed for CGP 57698 (Ki₁ = Ki₂ = 5.7 nM ± 19% CV) [1]. This characteristic is a shared property of these two antagonists but may differ from other LTRAs.

GPCR Pharmacology Receptor Affinity States Binding Kinetics

Iralukast (151581-24-7) Research Applications: Scenarios for Optimal Scientific Utility


Differentiation of LTD₄-Specific Signaling Pathways in Human Lung Tissue

Iralukast's selective competition for ³H-LTD₄ binding sites without dissociating ³H-LTC₄ [1] makes it an ideal tool for studies designed to isolate LTD₄-mediated signaling in human lung parenchyma. This application is critical for researchers investigating the specific roles of different cysteinyl leukotrienes in airway inflammation and hyperresponsiveness.

Time-Dependent Antagonism Studies in CysLT₁ Receptor Pharmacology

The documented slow binding kinetics of iralukast, where a 15-minute preincubation significantly increases its antagonist potency [1], positions it as a preferred compound for experiments that require the investigation of time-dependent receptor blockade. This is in contrast to CGP 57698, which lacks this kinetic property, allowing for comparative mechanistic studies.

Validation of Bioanalytical Assays for Low-Dose Pharmacokinetic Studies

The need for a highly sensitive LC/MS/MS method with an LLOQ of 10 pg/mL to support clinical trials [2] highlights iralukast's utility as a challenging analyte for method development and validation. Research groups focused on trace-level quantitation of structurally complex small molecules can use iralukast as a model compound to optimize sample preparation, chromatographic separation, and mass spectrometric detection for light-sensitive, acid-unstable analytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iralukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.